5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE
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Overview
Description
5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromothiophene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, oxidized thiophene compounds, and coupled products with extended conjugation and enhanced electronic properties .
Scientific Research Applications
5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-carboxaldehyde: A precursor in the synthesis of the target compound, known for its use in organic synthesis and material science.
3-Bromothiophene: Another thiophene derivative with similar reactivity and applications.
Uniqueness
5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific structure, which combines multiple brominated thiophene rings and an amido linkage. This unique structure imparts distinct electronic and chemical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2O2S2/c17-13-6-4-11(23-13)15(21)19-9-2-1-3-10(8-9)20-16(22)12-5-7-14(18)24-12/h1-8H,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJJHNNNPCRRTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(S2)Br)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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